7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H12BrN3OS and its molecular weight is 398.28. The purity is usually 95%.
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Biological Activity
The compound 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15BrN4S, with a molecular weight of approximately 368.29 g/mol. Its structure includes a thieno-pyrimidine core substituted with a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures inhibit tubulin polymerization more effectively than established agents like combretastatin A-4 (CA-4) .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HT-29 (colorectal cancer)
Table 1 summarizes the IC50 values for selected cell lines:
Cell Line | IC50 (nM) |
---|---|
HeLa | 83 |
A549 | 101 |
MDA-MB-231 | 91 |
HT-29 | 83 |
These values indicate that the compound exhibits potent antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .
Mechanistic Studies
Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and triggers apoptotic pathways. The interaction with tubulin leads to the accumulation of cells in the G2/M phase and promotes apoptosis through mitochondrial pathways . This dual mechanism enhances its therapeutic potential against rapidly dividing cancer cells.
Case Studies
Several case studies have documented the effects of related compounds in vivo. For example:
- Zebrafish Embryo Model : In a zebrafish embryo model, compound 8q (a close analogue) significantly inhibited HeLa cell growth, demonstrating its effectiveness in a live organism model .
- Animal Studies : In murine models of cancer, similar thieno-pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages .
Properties
IUPAC Name |
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZNDRFEDOTPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.